molecular formula C15H22FN3O2 B3027319 (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-29-1

(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027319
CAS No.: 1286207-29-1
M. Wt: 295.35
InChI Key: JDYBOEDURNOSFZ-JTQLQIEISA-N
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Description

(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents.

    Carbamate Formation: The final step involves the formation of the carbamate group, often through the reaction of the amine with a tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The amino and fluorine groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound might act as an agonist or antagonist at specific receptors.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ylcarbamate
  • (S)-tert-Butyl 1-(2-amino-6-bromophenyl)pyrrolidin-3-ylcarbamate
  • (S)-tert-Butyl 1-(2-amino-6-methylphenyl)pyrrolidin-3-ylcarbamate

Uniqueness

The presence of the fluorine atom in (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBOEDURNOSFZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120707
Record name Carbamic acid, N-[(3S)-1-(2-amino-6-fluorophenyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-29-1
Record name Carbamic acid, N-[(3S)-1-(2-amino-6-fluorophenyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(2-amino-6-fluorophenyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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